molecular formula C11H15Cl2N3 B2723090 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride CAS No. 1189462-86-9

1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B2723090
CAS No.: 1189462-86-9
M. Wt: 260.16
InChI Key: SZCVCXFRGGHBGE-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride is a pyrazole-derived compound featuring a 4-methylbenzyl group at the pyrazole N1 position and an amine group at the C4 position, stabilized as a dihydrochloride salt. Pyrazole derivatives are widely explored in pharmaceuticals and agrochemicals due to their versatile reactivity and ability to modulate biological targets.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]pyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14;;/h2-6,8H,7,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCVCXFRGGHBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 4-methylbenzyl chloride with 1H-pyrazol-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride has potential applications in:

  • Anti-inflammatory Agents : Studies have shown that compounds related to this structure exhibit significant anti-inflammatory properties. For instance, derivatives have been designed targeting cyclooxygenase enzymes, which are crucial for inflammatory processes .
  • Anticancer Activity : The compound has been evaluated for its anticancer potential. In vitro studies against various cancer cell lines (e.g., HT-29 colon and PC-3 prostate) have demonstrated promising antiproliferative activity . Additionally, in vivo studies using models such as the chorioallantoic membrane have further supported its anticancer efficacy .

Biological Interaction Studies

Research has focused on the interaction of this compound with various biological targets:

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : Molecular docking studies have indicated that derivatives of this compound can effectively bind to the active site of VEGFR-2, suggesting potential as anticancer agents by inhibiting angiogenesis .
  • Cyclooxygenase Enzymes : Interaction studies reveal insights into the anti-inflammatory mechanisms of the compound, highlighting its potential to modulate inflammatory pathways effectively.

Case Studies and Research Findings

Recent advancements in drug design involving pyrazole derivatives illustrate their potential:

  • A study reported several novel pyrazole derivatives exhibiting significant cytotoxicity against various cancer cell lines (e.g., MCF7 and A375) with IC50 values as low as 0.39 µM .
  • Another investigation into N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide showed satisfactory antiproliferative activity across multiple cancer cell lines .

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting substituent variations, molecular properties, and applications:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications References
1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride R₁ = 4-methylbenzyl, R₂ = NH₂ C₁₁H₁₅Cl₂N₃ ~260 (estimated) Not provided Discontinued; pyrazole scaffold
1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-amine dihydrochloride R₁ = 4-fluorobenzyl C₁₀H₁₂Cl₂FN₃ 264.13 Not provided Enhanced lipophilicity from fluorine
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride R₁ = 3,4-dimethoxybenzyl C₁₂H₁₆ClN₃O₂ 277.73 1803600-64-7 Methoxy groups improve solubility
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride R₁ = 2-methylphenyl, R₂ = CF₂H C₁₁H₁₂ClF₂N₃ 271.69 Not provided Agrochemical applications
1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride R₁ = oxan-4-yl (tetrahydropyran) C₉H₁₇Cl₂N₃O 278.16 Not provided Improved metabolic stability
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride R₁ = CH₃, R₂ = CH₂NHCH₃ C₆H₁₄Cl₂N₃ 198.09 1909327-84-9 Pharmaceutical building block

Structural and Functional Insights

Substituent Effects on Physicochemical Properties
  • Methoxy Groups : The 3,4-dimethoxybenzyl analog (C₁₂H₁₆ClN₃O₂) increases polarity, improving aqueous solubility compared to the methylphenyl parent compound .
  • Heterocyclic Modifications : The tetrahydropyran-substituted derivative (C₉H₁₇Cl₂N₃O) demonstrates how bulky substituents can alter metabolic pathways, a critical factor in drug design .
Dihydrochloride Salt Utility

The dihydrochloride form is prevalent in analogs (e.g., ) to enhance water solubility and crystallinity, facilitating formulation in preclinical studies.

Biological Activity

1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride is a chemical compound that has garnered considerable interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with a 4-methylphenyl group, and its dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride is characterized by the following structural features:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Substituents : A 4-methylphenyl group and an amine group.

The compound's synthesis typically involves the reaction of 4-methylbenzyl chloride with 1H-pyrazol-4-amine in the presence of a base, followed by treatment with hydrochloric acid to form the dihydrochloride salt.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride, exhibit significant antimicrobial properties. In vitro evaluations have revealed that certain derivatives show promising inhibition zones against various pathogens.

CompoundMinimum Inhibitory Concentration (MIC)Activity
1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochlorideTBD (To Be Determined)Antimicrobial
Compound 7b0.22 - 0.25 μg/mLMost active derivative in study
Other derivativesVariesSignificant activity against Staphylococcus aureus and Staphylococcus epidermidis

Studies indicate that these compounds not only inhibit bacterial growth but also reduce biofilm formation, which is critical for treating chronic infections .

Anticancer Activity

The anticancer potential of 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride has been explored in various cancer cell lines. For example, aminopyrazole-based compounds have shown varying degrees of cytotoxicity against liver cancer (HepG2) and cervical cancer (HeLa) cells.

Cell LineGrowth Inhibition (%)IC50 (µM)
HepG254.25%TBD
HeLa38.44%TBD
Normal Fibroblasts (GM-6114)80.06% (no toxicity)TBD

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The mechanism through which 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to modulate the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in inflammatory responses .
  • Cell Signaling Pathways : By influencing pathways associated with oxidative stress and inflammation, this compound may provide therapeutic benefits in conditions characterized by these processes.

Case Studies

A series of studies have been conducted to evaluate the efficacy of various pyrazole derivatives, including:

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of several derivatives, highlighting that compounds similar to 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride exhibited potent inhibition against key pathogens.
  • Anticancer Activity : Research demonstrated that specific modifications to the pyrazole structure could enhance anticancer properties, with some derivatives showing significant growth inhibition in cancer cell lines .

Q & A

How can synthesis protocols for 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride be optimized to improve yield and purity?

Basic Research Focus
Synthesis optimization requires systematic experimental design. For pyrazole derivatives, cyclization using Vilsmeier–Haack reagents (e.g., POCl₃/DMF) is common, but parameters like temperature (e.g., 120°C for oxadiazole cyclization ), stoichiometry, and solvent polarity must be calibrated. Statistical methods such as factorial design (e.g., Taguchi or Box-Behnken) reduce trial numbers while accounting for variables like reaction time and catalyst loading . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) enhances purity.

What advanced analytical techniques are critical for characterizing structural and electronic properties of this compound?

Basic Research Focus
Multi-modal characterization is essential:

  • IR spectroscopy identifies functional groups (e.g., NH₂ stretching at ~3300–3500 cm⁻¹ and C=N/C=C pyrazole ring vibrations at ~1500–1600 cm⁻¹) .
  • NMR (¹H/¹³C) confirms substitution patterns: the 4-methylphenyl group shows aromatic protons at δ 7.2–7.4 ppm and a benzylic CH₂ signal at δ 4.5–5.0 ppm. The pyrazole ring protons appear as distinct singlets (δ 6.5–8.0 ppm) .
  • Mass spectrometry (ESI-TOF) verifies molecular weight (e.g., [M+H]+ ion) and fragmentation pathways.
  • X-ray crystallography resolves 3D conformation, including dihedral angles between aromatic rings .

How can researchers design pharmacological assays to evaluate the compound’s bioactivity, given its structural similarity to known pyrazole-based therapeutics?

Advanced Research Focus
Structure-activity relationship (SAR) studies should prioritize:

  • Target selection : Pyrazole derivatives often interact with kinases, GPCRs, or microbial enzymes. For example, antimicrobial activity can be tested via MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Mechanistic studies : Molecular docking (AutoDock Vina) against crystallographic targets (e.g., COX-2 or carbonic anhydrase) identifies binding modes .

What environmental and storage conditions influence the stability of 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride?

Advanced Research Focus
Stability is pH-, temperature-, and light-sensitive:

  • pH dependence : The dihydrochloride salt is stable in acidic conditions (pH 3–5) but hydrolyzes in alkaline media. Buffered solutions (e.g., phosphate buffer, pH 4.5) prevent degradation .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (Td > 200°C typical for pyrazoles). Store at −20°C in amber vials to avoid photodegradation .
  • Hygroscopicity : Moisture absorption alters crystallinity; use desiccants (silica gel) in storage .

How can computational methods predict reaction pathways for novel derivatives of this compound?

Advanced Research Focus
Quantum chemical calculations (DFT, B3LYP/6-311G**) model reaction mechanisms:

  • Transition state analysis : Identifies energy barriers for cyclization or substitution reactions .
  • Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) for nucleophilic substitutions .
  • Reaction network generation : Tools like RMG (Reaction Mechanism Generator) propose plausible intermediates and byproducts .

How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Advanced Research Focus
Contradictions arise from assay conditions or target heterogeneity:

  • Standardize protocols : Use CLSI guidelines for antimicrobial assays; normalize cell viability assays to ATP levels .
  • Orthogonal validation : Confirm kinase inhibition via both enzymatic (e.g., ADP-Glo™) and cellular (Western blot for phospho-targets) methods .
  • Meta-analysis : Apply multivariate statistics (PCA or hierarchical clustering) to reconcile variability across studies .

What industrial-scale synthesis challenges differ from lab-scale preparation, and how can they be mitigated?

Advanced Research Focus
Scale-up introduces heat/mass transfer limitations:

  • Reactor design : Continuous-flow systems improve exothermic reaction control (e.g., cyclization at high temps) .
  • Byproduct management : In-line FTIR monitors intermediates; liquid-liquid extraction removes unreacted precursors .
  • Green chemistry : Substitute POCl₃ with ionic liquids or biocatalysts to reduce waste .

How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Advanced Research Focus
The pyrazole ring’s electron-deficient nature directs reactivity:

  • Buchwald–Hartwig amination : The 4-amine group acts as a nucleophile in Pd-catalyzed couplings. Substituent effects (e.g., methyl groups) modulate steric hindrance .
  • Suzuki–Miyaura : Electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance oxidative addition efficiency .

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